d-Tartaric acid

Beschreibung

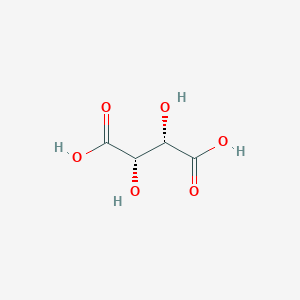

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWJPZIEWOKRBE-LWMBPPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043775, DTXSID5046986 | |

| Record name | d-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS], Solid; [Merck Index] White odorless crystalline powder; [Alfa Aesar MSDS], Solid, WHITE CRYSTALLINE POWDER. | |

| Record name | DL-Tartaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Tartaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

210 °C c.c. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1.00E+06 mg/L @ 25 °C (exp), Solubility in water, g/l at 20 °C: 1400 (very soluble) | |

| Record name | D-tartaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.79 | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

133-37-9, 147-71-7 | |

| Record name | dl-Tartaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Tartaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Tartaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-tartaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, (2S,3S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | d-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-tartaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-tartaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TARTARIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRX6A4PL3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

169 - 170 °C, 206 °C | |

| Record name | D-tartaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

D-Tartaric Acid vs. L-Tartaric Acid: A Technical Guide to Stereochemical Differences and Their Implications in Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tartaric acid, a dihydroxy dicarboxylic acid, stands as a cornerstone in the history and practice of stereochemistry. Its stereoisomers, particularly the enantiomeric pair of D-(-)-tartaric acid and L-(+)-tartaric acid, offer a quintessential model for understanding the profound impact of molecular chirality on physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the stereochemical distinctions between D- and L-tartaric acid, moving from foundational principles to practical, high-level applications in pharmaceutical research and development. We will dissect their contrasting properties, detail field-proven protocols for their analytical differentiation and utilization in chiral separations, and explore their role as indispensable tools in modern asymmetric synthesis.

The Foundation: Chirality and the Stereoisomers of Tartaric Acid

The story of stereochemistry is inextricably linked with the work of Louis Pasteur and his meticulous separation of tartaric acid crystals in 1848.[1] He observed that a salt of racemic tartaric acid (an optically inactive mixture) crystallized into two distinct, mirror-image forms.[2] This seminal discovery established that molecules can exist as non-superimposable mirror images, a property known as chirality.

Tartaric acid (2,3-dihydroxybutanedioic acid) possesses two chiral centers (at C2 and C3), giving rise to three distinct stereoisomers:

-

L-(+)-Tartaric Acid: The (2R,3R) enantiomer. This is the naturally occurring isomer, found abundantly in grapes and other fruits.[3] It is dextrorotatory, meaning it rotates the plane of polarized light to the right (+).

-

D-(-)-Tartaric Acid: The (2S,3S) enantiomer. This is the "unnatural" isomer and is levorotatory, rotating the plane of polarized light to the left (-) by a magnitude equal to its L-(+) counterpart.[4][5]

-

Meso-Tartaric Acid: The (2R,3S) diastereomer. This isomer contains an internal plane of symmetry and is therefore achiral and optically inactive.

A fourth entity, DL-Tartaric Acid (Racemic Acid) , is an equimolar mixture of the D-(-) and L-(+) enantiomers.[] It is optically inactive due to external compensation, where the equal and opposite rotations of the two enantiomers cancel each other out.[2]

Caption: Relationship between the stereoisomers of tartaric acid.

The Impact of Stereochemistry: Comparative Physicochemical Properties

Enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, density, pKa). However, the properties of the racemic mixture, which forms a different crystal lattice, can vary significantly. This distinction is crucial for separation and purification processes.

| Property | L-(+)- or D-(-)-Tartaric Acid (Enantiomer) | DL-Tartaric Acid (Racemate) | Reference(s) |

| Absolute Configuration | L(+): (2R,3R), D(-): (2S,3S) | Mixture of (2R,3R) and (2S,3S) | [7] |

| Specific Rotation [α]D20 | L(+): +12.0° to +13.0°D(-): -12.0° to -13.0° | 0° | [8][9] |

| Melting Point | 169-172 °C | 203-206 °C (dec.) | [1][] |

| Density | 1.737 g/cm³ | 1.79 g/cm³ | [1] |

| Solubility in Water (20°C) | ~139 g / 100 mL | ~21 g / 100 mL | [1][10] |

| pKa1 (25°C) | 2.89 | ~2.89 | [1] |

| pKa2 (25°C) | 4.40 | ~4.40 | [1] |

Expert Insight: The significantly lower solubility of racemic tartaric acid compared to its pure enantiomers is a critical field-proven insight. This phenomenon arises because the crystal lattice of the racemate can be more stable than that of the pure enantiomers, making it harder for solvent molecules to break it apart.[11] This property is exploited in certain resolution techniques but can also present challenges in purification if racemic contamination is present.

Application in Pharmaceutical Development: From Chiral Resolution to Asymmetric Synthesis

The absolute stereochemistry of D- and L-tartaric acid is the cornerstone of their utility in drug development, primarily as chiral resolving agents and as foundational scaffolds for chiral auxiliaries.

Chiral Resolution via Diastereomeric Salt Formation

The synthesis of chiral drugs often produces a racemic mixture. Since enantiomers frequently exhibit different pharmacological and toxicological profiles, regulatory bodies like the FDA require justification for marketing a racemate and characterization of both enantiomers.[12] Chiral resolution—the separation of enantiomers—is therefore a critical process.

Causality of the Method: The core principle is the conversion of a pair of enantiomers into a pair of diastereomers. While enantiomers have identical physical properties, diastereomers do not.[13] By reacting a racemic mixture (e.g., a basic amine, R/S-amine) with a single, pure enantiomer of a chiral acid (e.g., L-(+)-tartaric acid), two diastereomeric salts are formed: [(R)-amine / (2R,3R)-tartrate] and [(S)-amine / (2R,3R)-tartrate]. These salts have different solubilities, allowing one to be selectively crystallized from solution.[14]

Caption: Experimental workflow for chiral resolution.

This self-validating protocol describes a classic, reliable method for separating a racemic amine using L-(+)-tartaric acid. The success of the resolution is validated by measuring the optical rotation of the final product.[15]

-

Preparation: In a 250-mL Erlenmeyer flask, dissolve 7.6 g of L-(+)-tartaric acid (the pure (2R,3R) enantiomer) in 100 mL of methanol. Gentle heating in a fume hood may be required to achieve full dissolution.

-

Salt Formation: Remove the flask from heat and cautiously add 6.1 mL of racemic (±)-α-methylbenzylamine over approximately one minute. An exothermic reaction will occur.

-

Crystallization: Loosely cork the flask and allow it to stand undisturbed at room temperature. Over several hours or until the next lab period, prism-shaped crystals of one diastereomeric salt will precipitate. This step relies on the differential solubility of the two diastereomeric salts in methanol.

-

Isolation: Collect the precipitated crystals via suction filtration using a Büchner funnel. Wash the crystals with a small volume of ice-cold methanol to remove residual mother liquor.

-

Liberation of the Free Amine: Transfer the crystalline salt to a beaker and add approximately 20 mL of water. Add 3-4 mL of 50% (w/w) NaOH solution to basify the mixture (pH > 10), which will dissolve the salt and liberate the free amine.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract the resolved amine using an organic solvent such as diethyl ether (3 x 20 mL portions).

-

Purification and Validation: Combine the organic extracts, dry over an anhydrous agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation to yield the resolved amine. Validate the enantiomeric enrichment by measuring its specific rotation using a polarimeter.

Tartaric Acid in Asymmetric Synthesis

Beyond resolution, tartaric acid derivatives are powerful tools in asymmetric synthesis, where a new chiral center is created with a preference for one enantiomer. The most prominent example is the Sharpless Asymmetric Epoxidation .

In this Nobel Prize-winning reaction, an allylic alcohol is treated with a hydroperoxide in the presence of a titanium(IV) isopropoxide catalyst and a chiral diethyl tartrate (DET) ligand.[16]

-

Using L-(+)-diethyl tartrate (derived from L-(+)-tartaric acid) delivers the epoxide oxygen from the top face of the alkene (when viewed in a specific orientation).

-

Using D-(-)-diethyl tartrate (derived from D-(-)-tartaric acid) delivers the oxygen from the bottom face.

This predictable, substrate-independent stereocontrol makes it an invaluable tool for constructing complex chiral molecules, including many pharmaceutical intermediates.[17][18] The causality lies in the formation of a rigid, C₂-symmetric titanium-tartrate dimeric complex that holds the substrate and oxidant in a highly organized, chiral environment during the oxygen transfer step.[18]

Analytical Differentiation: The Role of Polarimetry

The definitive difference between D-(-)- and L-(+)-tartaric acid is their interaction with plane-polarized light. This is quantified as the specific rotation and measured using a polarimeter.[19]

Principle of Operation: A polarimeter passes monochromatic light (typically the sodium D-line, 589 nm) through a polarizer, creating plane-polarized light. This light then passes through a sample tube containing the chiral analyte. The chiral molecules rotate the plane of polarization by an angle (α). An analyzer is then rotated to measure this angle.[20] The specific rotation [α] is a standardized physical constant calculated as:

[α] = α / (c × l)

Where:

-

α is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length of the sample tube in decimeters (dm).

This protocol provides a self-validating system for analyzing the optical purity of a tartaric acid sample.

-

Instrument Calibration (Blank Measurement):

-

Turn on the polarimeter and allow the sodium lamp to warm up.

-

Fill a clean polarimeter cell (e.g., 1 dm path length) with the solvent to be used for the sample (e.g., deionized water). Ensure no air bubbles are in the light path.[21]

-

Place the cell in the polarimeter and take a reading. This is the blank value, which should be zeroed or subtracted from the sample reading.[22]

-

-

Sample Preparation:

-

Accurately weigh a precise amount of the tartaric acid sample (e.g., 2.00 g).

-

Quantitatively transfer it to a 100.0 mL volumetric flask and dissolve in the solvent (deionized water), filling to the mark. This creates a known concentration (c = 0.02 g/mL).

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution two to three times.

-

Fill the cell with the sample solution, again ensuring no bubbles are present.

-

Place the cell in the instrument and record the observed rotation (α).

-

-

Calculation and Validation:

-

Calculate the specific rotation using the formula [α] = α / (c × l).

-

Compare the result to the literature value (approx. +12.5° for L-(+)-tartaric acid or -12.5° for D-(-)-tartaric acid).[9] A value close to the literature standard validates the high enantiomeric purity of the sample. A lower value would indicate either the presence of the other enantiomer or an achiral impurity.

-

Conclusion

The stereochemical differences between D-(-)- and L-(+)-tartaric acid are not mere academic curiosities; they are fundamental properties that have profound practical consequences. For researchers, scientists, and drug development professionals, a deep understanding of these differences is essential. From their contrasting effects on polarized light, which enables quantitative analysis of purity, to their divergent crystal packing energies, which allows for the large-scale separation of racemic drugs, the chirality of tartaric acid is a powerful tool. Its legacy continues in modern asymmetric synthesis, where its derivatives serve as reliable chiral auxiliaries to build the stereochemically complex molecules that form the next generation of therapeutics. Mastering the principles demonstrated by these foundational isomers is critical to innovation and ensuring the safety and efficacy of chiral pharmaceuticals.

References

-

Filo. (2025). d-Tartaric acid has a specific rotation + 12 unit when measured in 1 cm p... Retrieved from [Link]

-

Chegg. (2017). Solved The specific rotation of dextrorotatory tartaric acid. Retrieved from [Link]

-

Study.com. (n.d.). Tartaric acid has a specific rotation of +12.0 degrees. What is the specific rotation of a mixture of 70% (+) - tartaric acid and 30% (-) - tartaric acid? Retrieved from [Link]

-

Wikipedia. (2026). Tartaric acid. Retrieved from [Link]

-

Quora. (2019). What is the specific optical rotation of D-tartaric acid if 2.5g of the powder was dissolved in... Retrieved from [Link]

-

Tecnosintesi SpA. (n.d.). L(+) Tartaric Acid, CAS: 87-69-4. Retrieved from [Link]

- Google Patents. (n.d.). CN102393360A - Method for measuring optical rotation of L-tartaric acid.

-

LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

MP Biomedicals. (n.d.). L-(+)-Tartaric acid, 100 g. Retrieved from [Link]

-

Quora. (2022). What is the chemical method for the resolution of (+) tartaric acid? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439655, D-Tartaric acid. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

-

International Union of Crystallography. (2009). Optical rotation of tartaric acid crystals finally determined. Retrieved from [Link]

-

Rudolph Research Analytical. (n.d.). Optical Rotation, Specific Rotation Measurement Procedures. Retrieved from [Link]

-

Drugs.com. (2026). Tartaric Acid: What is it and where is it used? Retrieved from [Link]

-

Science Learning Center, University of Michigan-Dearborn. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]

- Google Patents. (n.d.). WO2007088073A1 - Zopiclone resolution using l-tartaric acid.

-

Torontech. (2025). Polarimeter Guide: Optical Activity & Applications. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) ChemInform Abstract: Applications of Sharpless Asymmetric Epoxidation in Total Synthesis. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Effect of stereoisomerism and racemization on solubility. Retrieved from [Link]

-

The Neotia University. (n.d.). polarimeter-experiment.pdf. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Substance Record for SID 10996150, (+)-Tartaric acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). (R,R)-Tartaric acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). M9. Optical rotation of solutions. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DL TARTARIC ACID. Retrieved from [Link]

-

Exposome-Explorer. (n.d.). Tartaric acid (Compound). Retrieved from [Link]

-

ChemTube3D. (n.d.). Sharpless Asymmetric Epoxidation of Allylic Alcohols. Retrieved from [Link]

-

Open Yale Courses. (n.d.). CHEM 125a - Lecture 34 - Sharpless Oxidation Catalysts and the Conformation of Cycloalkanes. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). (R,R)-Tartaric acid. Retrieved from [Link]

-

Berrisford, D. J., Bolm, C., & Sharpless, K. B. (1995). Ligand-Accelerated Catalysis. Angewandte Chemie International Edition in English, 34(10), 1059–1070. Retrieved from [Link]

Sources

- 1. Tartaric acid - Wikipedia [en.wikipedia.org]

- 2. Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives | MDPI [mdpi.com]

- 3. Exposome-Explorer - Tartaric acid (Compound) [exposome-explorer.iarc.fr]

- 4. D-Tartaric acid | C4H6O6 | CID 439655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D- (-)-Tartaric acid ReagentPlus , 99 147-71-7 [sigmaaldrich.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chegg.com [chegg.com]

- 9. tecnosintesi.com [tecnosintesi.com]

- 10. mpbio.com [mpbio.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Tartaric Acid | Fisher Scientific [fishersci.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. quora.com [quora.com]

- 15. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 16. CHEM 125a - Lecture 34 - Sharpless Oxidation Catalysts and the Conformation of Cycloalkanes | Open Yale Courses [oyc.yale.edu]

- 17. youtube.com [youtube.com]

- 18. chemtube3d.com [chemtube3d.com]

- 19. torontech.com [torontech.com]

- 20. uwm.edu.pl [uwm.edu.pl]

- 21. rudolphresearch.com [rudolphresearch.com]

- 22. CN102393360A - Method for measuring optical rotation of L-tartaric acid - Google Patents [patents.google.com]

D-Tartaric Acid (CAS 147-71-7): Chemical Properties, Chiral Resolution Mechanisms, and Synthetic Applications

[1]

Executive Summary

D-Tartaric acid (CAS 147-71-7), also known as (2S,3S)-(-)-tartaric acid, is the "unnatural" enantiomer of the abundant L-(+)-tartaric acid found in wine. While chemically identical in achiral environments, its specific stereochemical configuration makes it a critical tool in asymmetric synthesis and pharmaceutical manufacturing.[1][2] It serves as a potent resolving agent for racemic bases and a chiral pool starting material for the synthesis of privileged ligands, such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). This guide details its physicochemical profile, the mechanics of diastereomeric salt formation, and its application in high-value organic synthesis.

Physicochemical Profile

D-Tartaric acid is a white, crystalline dicarboxylic acid.[1][3] Unlike its natural counterpart, it is produced via the enzymatic hydrolysis of cis-epoxysuccinate or chemical resolution, making it a higher-value reagent in drug development.

Table 1: Key Chemical & Physical Constants

| Property | Value | Context/Notes |

| CAS Number | 147-71-7 | Specific to the (2S,3S) enantiomer.[3][4] |

| IUPAC Name | (2S,3S)-2,3-Dihydroxybutanedioic acid | Unambiguous stereochemical designation.[4] |

| Molecular Weight | 150.09 g/mol | |

| Appearance | White crystalline powder | Hygroscopic; store in desiccant. |

| Melting Point | 170 – 174 °C | Decomposes upon prolonged heating. |

| Solubility (Water) | ~1390 g/L (20 °C) | Highly soluble; forms acidic solutions.[5][6] |

| Optical Rotation | [α]²⁰D = -12.0° to -13.5° | (c=20, H₂O).[3] Note the negative sign (levorotatory). |

| pKa Values | pKa₁ = 2.98; pKa₂ = 4.34 | Diprotic acid; forms mono- and ditartrates. |

| Stereochemistry | (2S,3S) | Enantiomer of natural L-(+)-tartaric acid (2R,3R). |

Stereochemistry & Chiral Resolution Mechanism[7][8]

The primary utility of D-tartaric acid in drug development is optical resolution via diastereomeric salt formation . Because enantiomers (e.g., a racemic amine drug intermediate) have identical physical properties, they cannot be separated by standard distillation or crystallization.

Mechanism of Action

When D-tartaric acid reacts with a racemic base (

-

(2S,3S)-Tartrate • (R)-Amine[7]

-

(2S,3S)-Tartrate • (S)-Amine

These two products are diastereomers , not enantiomers. Consequently, they possess different lattice energies, solubilities, and crystallization kinetics, allowing one salt to precipitate preferentially.

Visualization: The Resolution Workflow

The following diagram illustrates the logic flow for resolving a racemic amine using D-tartaric acid.

Figure 1: Logical workflow for the optical resolution of a racemic amine using D-tartaric acid as the chiral selector.[8][9]

Chemical Reactivity & Synthetic Applications[1][2][5][11][12][13]

Beyond resolution, D-tartaric acid is a versatile Chiral Pool building block.[2] Its

TADDOL Synthesis

TADDOLs (Tetraaryl-1,3-dioxolane-4,5-dimethanols) are among the most successful chiral auxiliaries derived from tartaric acid. They are used in titanium-catalyzed asymmetric additions (e.g., Grignard additions to aldehydes) and as host molecules for chiral separations.

The Pathway:

-

Esterification: D-Tartaric acid

Dimethyl D-tartrate.[5] -

Ketalization: Protection of the 2,3-diol with acetone (forming an acetonide).

-

Grignard Addition: Reaction with excess aryl magnesium bromide (e.g., PhMgBr) to convert the ester groups into tertiary alcohols.

Visualization: TADDOL Synthesis Pathway

Figure 2: Synthetic route from D-tartaric acid to TADDOL chiral ligands.

Experimental Protocols

Protocol A: Chiral Resolution of a Racemic Amine

Objective: To isolate a single enantiomer of a basic drug intermediate (e.g., 1-phenylethylamine analog).

Reagents:

-

Racemic Amine (1.0 equiv)

-

D-(-)-Tartaric Acid (1.0 equiv or 0.5 equiv, depending on the "Pope-Peachy" method)

-

Solvent: Methanol or Ethanol/Water (95:5)

Procedure:

-

Dissolution: Dissolve 100 mmol of the racemic amine in 150 mL of boiling methanol.

-

Addition: Separately dissolve 100 mmol of D-tartaric acid in 150 mL of hot methanol. Add the acid solution to the amine solution slowly with stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C overnight. The less soluble diastereomeric salt will crystallize.[10][8]

-

Filtration: Filter the crystals and wash with cold methanol.

-

Recrystallization (Critical): Recrystallize the salt from hot methanol until the melting point and optical rotation are constant. This ensures high enantiomeric excess (ee).

-

Liberation: Suspend the purified salt in water and treat with 2M NaOH (pH > 12). Extract the liberated free amine into dichloromethane (DCM), dry over Na₂SO₄, and evaporate.

Protocol B: Synthesis of Dimethyl D-Tartrate (TADDOL Precursor)

Objective: To convert the carboxylic acid groups into esters suitable for Grignard addition.

Reagents:

-

Methanol (anhydrous)

-

Thionyl Chloride (SOCl₂) or conc. H₂SO₄ catalyst

Procedure:

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube.

-

Reaction: Suspend D-tartaric acid (0.5 mol) in methanol (300 mL). Cool to 0°C.

-

Activation: Add thionyl chloride (1.1 mol) dropwise (exothermic!). Alternatively, add 2 mL conc. H₂SO₄.[3][5]

-

Reflux: Heat the mixture to reflux for 6–12 hours. The solution will become clear.

-

Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc, wash with saturated NaHCO₃ (to remove acid traces), then brine.

-

Purification: Dry over MgSO₄ and concentrate. The resulting oil (Dimethyl D-tartrate) can often be used directly or distilled under high vacuum.

Pharmaceutical Applications & Regulatory Note

Role in API Synthesis

D-Tartaric acid is frequently used when the target drug molecule requires the (

-

Example: Synthesis of Duloxetine intermediates often employs chiral resolution steps where tartaric acid derivatives are screened as resolving agents.[10]

Regulatory & Safety (E-E-A-T)

-

Toxicity: Tartaric acid is Generally Recognized As Safe (GRAS) as a food additive, but in concentrated industrial forms, it is a skin and eye irritant (Category 2).

-

Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.

-

Storage: D-Tartaric acid is hygroscopic.[3][5] It must be stored in tightly sealed containers, preferably in a cool, dry place to prevent caking and hydrolysis.

References

-

PubChem. Tartaric Acid (Compound Summary). National Library of Medicine. Available at: [Link]

-

Seebach, D., et al. TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries.[12] Angewandte Chemie International Edition, 2001. (Foundational text on TADDOL synthesis from tartrates).

-

Organic Syntheses. Preparation of TADDOLs from Tartrate Esters. Org.[1][2][4][5][10][13] Synth. Coll. Vol. 10, p.123. Available at: [Link]

- Kozma, D.CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001. (Authoritative reference for resolution protocols).

Sources

- 1. mlunias.com [mlunias.com]

- 2. How to Use Tartaric Acid in Pharmaceutical Synthesis [eureka.patsnap.com]

- 3. D-Tartaric acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. D-Tartaric acid | C4H6O6 | CID 439655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. zhishangchemical.com [zhishangchemical.com]

- 6. guidechem.com [guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. mainchem.com [mainchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Given d tartaric acid and l tartaric acid are A geometrical class 11 chemistry CBSE [vedantu.com]

A Technical Guide to the Sourcing of D-Tartaric Acid: Natural Provenance vs. Synthetic Production

Abstract

D-(-)-tartaric acid is a critical chiral building block in modern pharmaceutical development and asymmetric synthesis. Unlike its naturally abundant enantiomer, L-(+)-tartaric acid, the D-(-) isomer is exceedingly rare in nature, necessitating its production through synthetic routes. This technical guide provides an in-depth analysis of the contrasting sourcing methodologies for tartaric acid, with a primary focus on the industrial production of the D-(-) enantiomer. We will explore the established process of extracting L-(+)-tartaric acid from viticultural waste streams and juxtapose it with the primary synthetic strategies for D-(-)-tartaric acid: classical chemical resolution of racemic mixtures and modern enantioselective enzymatic hydrolysis. This guide offers detailed experimental protocols, comparative analyses of yield, purity, and scalability, and field-proven insights to inform sourcing decisions for researchers, chemists, and drug development professionals.

Introduction: The Stereochemical Imperative of Tartaric Acid

Tartaric acid (2,3-dihydroxybutanedioic acid) is a dicarboxylic acid characterized by the presence of two chiral centers. This structure gives rise to three stereoisomers: the enantiomeric pair L-(+)-tartaric acid and D-(-)-tartaric acid, and the achiral meso-tartaric acid. A 50:50 mixture of the L- and D- enantiomers is known as racemic or DL-tartaric acid.[1][2]

The stereochemical configuration of these molecules is paramount in the pharmaceutical industry. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. D-(-)-tartaric acid, in this context, is not primarily used as an active pharmaceutical ingredient (API) itself, but as an indispensable tool for the separation of racemic drug intermediates—a process known as chiral resolution.[3][4] Its derivatives are also employed as chiral auxiliaries and ligands in asymmetric catalysis to direct the stereochemical outcome of a reaction, ensuring the production of a single, desired enantiomer.[5][6][7][8]

While L-(+)-tartaric acid is abundantly available as a byproduct of the wine industry[9][10], D-(-)-tartaric acid is found in negligible quantities in nature.[11] This fundamental disparity in natural availability dictates the entirely different sourcing and production paradigms for these two enantiomers, which this guide will now explore in detail.

The Natural Provenance: Extraction of L-(+)-Tartaric Acid

The global supply of L-(+)-tartaric acid is inextricably linked to viticulture. Grapes, tamarinds, and bananas are significant natural sources, with the byproducts of wine fermentation—specifically lees (sediment) and argol (crystalline deposits)—serving as the primary industrial feedstock.[9][10][12] This process represents a mature, circular-economy model, valorizing what would otherwise be agricultural waste.

Industrial Extraction and Purification Workflow

The conversion of crude tartrates from winery waste into purified L-(+)-tartaric acid is a multi-step process rooted in classical inorganic chemistry. The causality behind the workflow is a sequence of precipitation and acidification reactions designed to isolate the tartrate anion from a complex biological matrix.

Caption: Workflow for L-(+)-Tartaric Acid Extraction.

Experimental Protocol: Extraction from Winery Lees

This protocol outlines the benchmark methodology for isolating L-(+)-tartaric acid.

-

Pre-treatment: Winery lees are collected and, if solid, subjected to grinding to increase surface area. The material may undergo further fermentation to maximize tartrate content.

-

Extraction: The pre-treated lees are extracted with warm water or a dilute acid to solubilize the potassium bitartrate.[13]

-

Precipitation of Calcium Tartrate: The extract is treated with calcium hydroxide (slaked lime). This is a critical step where the soluble potassium bitartrate is converted to the highly insoluble calcium tartrate, which precipitates out of the solution, effectively separating it from soluble impurities like sugars and phenols.[13]

-

Acidification: The filtered and washed calcium tartrate precipitate is transferred to a reaction vessel. A stoichiometric amount of sulfuric acid is added. This reaction protonates the tartrate anion to form free tartaric acid in solution and precipitates the calcium as insoluble calcium sulfate (gypsum), which is then filtered off.[13][14]

-

Purification: The resulting aqueous solution of L-(+)-tartaric acid is concentrated under vacuum. As the solvent is removed, the tartaric acid crystallizes. The crystals are then centrifuged, washed, and dried to yield the final product.

-

Self-Validation: The purity of the final product is confirmed by measuring its specific optical rotation, which should be approximately +12° (c=2, H₂O), alongside techniques like HPLC and titration to determine chemical purity and residual inorganic salts.

The Synthetic Landscape: Production of D-(-)-Tartaric Acid

Given its natural scarcity, D-(-)-tartaric acid must be produced synthetically. The industrial challenge lies in controlling the stereochemistry to produce the desired D-(-) enantiomer exclusively. Two primary strategies dominate the landscape: chemical resolution of a racemic mixture and enantioselective biocatalysis.

Route 1: Racemic Synthesis and Chemical Resolution

This classical approach involves two major phases: the non-selective synthesis of DL-tartaric acid, followed by the separation of the D-(-) and L-(+) enantiomers.

Phase I: Synthesis of Racemic (DL)-Tartaric Acid

The most common industrial precursor is maleic anhydride, derived from the oxidation of benzene or n-butane.

-

Epoxidation: Maleic anhydride is first hydrolyzed to maleic acid. The maleic acid is then oxidized, typically using hydrogen peroxide with a catalyst like molybdenum or tungsten, to form cis-epoxysuccinic acid.[15]

-

Hydrolysis: The cis-epoxysuccinic acid is subsequently hydrolyzed under heating. This ring-opening is non-stereoselective and results in a racemic mixture of D-(-)- and L-(+)-tartaric acid.[16]

Phase II: Chiral Resolution of the Racemic Mixture

The separation of enantiomers is a critical step that leverages stereochemistry. The principle, first demonstrated by Louis Pasteur, involves converting the enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional means like fractional crystallization.[4]

Caption: Principle of Chiral Resolution via Diastereomeric Salts.

Experimental Protocol: Resolution of DL-Tartaric Acid

-

Salt Formation: A racemic mixture of an amine, such as α-methylbenzylamine, is reacted with L-(+)-tartaric acid (the resolving agent) in a suitable solvent like methanol.[17] This forms two diastereomeric salts: (R-amine)-(L-tartrate) and (S-amine)-(L-tartrate).

-

Fractional Crystallization: One of the diastereomeric salts will be less soluble in the chosen solvent and will preferentially crystallize.[17] The system is cooled to maximize precipitation.

-

Isolation: The less soluble salt crystals are isolated by filtration. The key to this step is the physical difference in solubility between the diastereomers.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong base (e.g., NaOH) to deprotonate the amine and a subsequent extraction or distillation separates the pure amine enantiomer from the aqueous tartrate salt. To recover the tartaric acid enantiomer, the process would be reversed: a racemic acid is resolved with a chiral base, and the separated diastereomeric salt is treated with a strong acid to liberate the pure acid enantiomer.

-

Self-Validation: The success of the resolution is quantified by measuring the enantiomeric excess (ee) of the product using chiral HPLC or by measuring the optical rotation with a polarimeter.

Route 2: Biotechnological (Enzymatic) Synthesis

A more modern and "green" approach to producing enantiomerically pure tartaric acid involves biocatalysis. This method uses specific enzymes that can distinguish between prochiral faces of a substrate or selectively hydrolyze one epoxide enantiomer over another, leading directly to a single tartaric acid enantiomer.

The key technology is the use of enzymes called cis-epoxysuccinate hydrolases (CESH).[11] These enzymes catalyze the asymmetric hydrolysis of achiral cis-epoxysuccinate to form either L-(+)- or D-(-)-tartaric acid with extremely high enantioselectivity (nearly 100% ee).[11][18][19]

-

CESH[L] enzymes produce L-(+)-tartaric acid.

-

CESH[D] enzymes, found in bacteria such as Achromobacter and Alcaligenes, produce D-(-)-tartaric acid.[20]

Experimental Protocol: Enzymatic Synthesis of D-(-)-Tartaric Acid

-

Precursor Synthesis: The substrate, sodium cis-epoxysuccinate, is prepared chemically, often from maleic acid.

-

Bioreactor Setup: A bioreactor is charged with an aqueous buffer solution. Whole microbial cells containing the CESH[D] enzyme (e.g., Alcaligenes sp.) or the isolated and immobilized enzyme are added. Immobilizing the enzyme on a solid support improves stability and allows for easier reuse.

-

Enzymatic Reaction: The cis-epoxysuccinate substrate is fed into the bioreactor. The reaction is maintained at an optimal pH (typically 6.5-9.0) and temperature (e.g., 20-50°C) for enzyme activity.[20] The CESH[D] enzyme stereoselectively attacks one of the epoxide carbons, leading to ring-opening and the exclusive formation of D-(-)-tartaric acid.

-

Downstream Processing: After the reaction is complete (monitored by substrate consumption via HPLC), the microbial cells or immobilized enzyme are removed by filtration or centrifugation.

-

Product Isolation: The D-(-)-tartaric acid in the reaction mixture is isolated. A common method is precipitation as calcium D-tartrate by adding a calcium salt (e.g., CaCl₂).[20] The calcium tartrate is then re-acidified with sulfuric acid to yield pure D-(-)-tartaric acid, similar to the final steps of the natural extraction process.

-

Self-Validation: The final product's enantiomeric purity is confirmed to be >99% ee using chiral HPLC. The chemical purity is assessed via standard analytical techniques.

Comparative Technical Analysis

The choice between sourcing methodologies depends on the specific enantiomer required and the desired process attributes.

| Parameter | Natural Extraction (L-(+)-Tartaric Acid) | Chemical Resolution (D-(-)-Tartaric Acid) | Enzymatic Synthesis (D-(-)-Tartaric Acid) |

| Stereochemical Purity | Naturally high enantiomeric purity. | Dependent on the efficiency of resolution; can be high but requires optimization. The other half of the material must be discarded or racemized. | Excellent (>99% ee is typical).[11] |

| Overall Yield | Dependent on raw material quality. | Theoretically limited to a maximum of 50% for the desired enantiomer per cycle, unless the unwanted enantiomer is racemized and recycled. | High conversion rates from the precursor are possible. |

| Process Scalability | Highly scalable, established industrial process. | Scalable, but can be labor-intensive and generate significant waste streams. | Highly scalable with modern fermentation and bioreactor technology. |

| Cost-Effectiveness | Generally cost-effective due to low-cost waste feedstock. | Can be expensive due to the cost of the resolving agent, solvent usage, and the loss of at least 50% of the starting material. | Increasingly cost-competitive due to advances in enzyme technology and process optimization. High initial investment in bioreactors. |

| Environmental Impact | Sustainable; valorizes agricultural waste. Uses strong acids. | High solvent usage and waste generation (unwanted enantiomer, resolving agent). | "Green" process with milder reaction conditions, aqueous medium, and biodegradable catalysts (enzymes). |

| Regulatory Standing | "Natural" label, well-regarded in food applications. | "Synthetic" process. Requires rigorous purification for pharmaceutical use. | Can be considered a "biocatalytic" or "fermentation-derived" process, often viewed favorably. |

Conclusion and Future Perspectives

The sourcing of tartaric acid enantiomers presents a study in contrasts. L-(+)-tartaric acid is a mature, natural product derived from a sustainable, circular economy model centered on the wine industry. Its production is robust and cost-effective.

Conversely, D-(-)-tartaric acid, a vital tool for the pharmaceutical industry, is a product of pure chemical ingenuity. The traditional pathway via chemical resolution, while effective, is inherently inefficient, with a theoretical yield capped at 50%. The future of D-(-)-tartaric acid production is increasingly pointing towards biotechnology. Enantioselective enzymatic synthesis using CESH[D] hydrolases offers a more sustainable, efficient, and elegant solution. This biocatalytic route avoids the use of expensive and often toxic resolving agents and minimizes waste, aligning with the principles of green chemistry.

For professionals in drug development and chemical synthesis, while the natural L-(+)-enantiomer remains the bulk commodity, the strategic choice for the crucial D-(-)-enantiomer is shifting. As enzyme engineering and fermentation technologies continue to advance, enzymatic synthesis is poised to become the dominant, most cost-effective, and environmentally responsible method for producing this essential chiral building block.

References

- Title: Tartaric Acid in the Food Industry: Sources, Functions, and Global Applications in 2025 Source: Google Cloud Vertex AI Search URL

- Title: Synthetic Tartaric Acid Production Plant | Profitable Business Opportunity Source: Google Cloud Vertex AI Search URL

- Title: The Journey of Tartaric Acid: From Wine Byproduct to Essential Chemical Source: Google Cloud Vertex AI Search URL

- Title: Application and Preparation of DL-Tartaric Acid Source: ChemicalBook URL

- Title: Global Tartaric Acid Market Size & Share Report, 2022 - 2026 Source: Grand View Research URL

- Title: POSSIBILITY AND NECESSITY OF TARTARIC ACID PRODUCTION IN THE REPUBLIC OF MOLDOVA Source: Journal of Engineering Science URL

-

Title: Tartaric acid | Uses, Benefits & Sources Source: Britannica URL: [Link]

-

Title: Tartaric acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Tartaric Acid Market Size, Share & Trends, Industry Report 2031 Source: Straits Research URL: [Link]

- Title: Synthesis method of D-dibenzoyl tartaric acid Source: Google Patents URL

-

Title: Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives Source: MDPI URL: [Link]

- Title: Method for preparing d-tartaric acid Source: Google Patents URL

-

Title: Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules Source: PMC - NIH URL: [Link]

-

Title: Racemic Mixtures and the Resolution of Enantiomers Source: Chemistry LibreTexts URL: [Link]

-

Title: Synthesis and applications of tartaric acid in asymmetric catalysis Source: Deep Science Publishing URL: [Link]

-

Title: Tartaric acid production plant Source: SMEA Engineering URL: [Link]

-

Title: Tartaric acid, an efficient chiral auxiliary: new asymmetric synthesis of 2-alkyl-2-arylacetic acids Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Recovery of tartaric acid from industrial enological wastes Source: ResearchGate URL: [Link]

-

Title: From Glucose to Green Chemistry: Breakthrough in Microbial Production of Tartaric Semialdehyde Source: PMC URL: [Link]

-

Title: Chiral resolution - Wikipedia Source: Wikipedia URL: [Link]

-

Title: What are the sources of tartaric acids? Source: Quora URL: [Link]

-

Title: Tartaric Acid Prices, Trends, Chart, Index and News Q4 2025 Source: ChemAnalyst URL: [Link]

-

Title: The resolution of racemic acid: A classic stereochemical experiment for the undergraduate laboratory Source: Journal of Chemical Education - ACS Publications URL: [Link]

-

Title: Biosynthetic pathway for tartaric acid. Source: ResearchGate URL: [Link]

- Title: Process for producing DL-tartaric acid Source: Google Patents URL

-

Title: Food Additives-Tartaric Acid Series Source: Jinan Future chemical Co.,Ltd URL: [Link]

-

Title: Global Tartaric Acid Market | 2019 – 2030 Source: Ken Research URL: [Link]

-

Title: Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives Source: PubMed URL: [Link]

- Title: Chapter 4: Synthesis and applications of tartaric acid in asymmetric catalysis Source: Google Cloud Vertex AI Search URL

-

Title: What is the chemical method for the resolution of (+) tartaric acid? Source: Quora URL: [Link]

- Title: Tartaric Acid Market Report, Size, Share, Industry Analysis Source: Google Cloud Vertex AI Search URL

-

Title: Resolution of a Racemic Mixture Source: Science Learning Center URL: [Link]

-

Title: Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives Source: Semantic Scholar URL: [Link]

Sources

- 1. niir.org [niir.org]

- 2. Application and Preparation of DL-Tartaric Acid_Chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and applications of tartaric acid in asymmetric catalysis | Deep Science Publishing [deepscienceresearch.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Tartaric Acid in the Food Industry: Sources, Functions, and Global Applications in 2025 [foodadditivesasia.com]

- 10. nbinno.com [nbinno.com]

- 11. Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives [mdpi.com]

- 12. Tartaric acid - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. smea-srl.com [smea-srl.com]

- 15. Tartaric acid | Uses, Benefits & Sources | Britannica [britannica.com]

- 16. US3923884A - Process for producing DL-tartaric acid - Google Patents [patents.google.com]

- 17. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 18. Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. US3957579A - Method for preparing d-tartaric acid - Google Patents [patents.google.com]

Technical Guide: D-Tartaric Acid in Asymmetric Synthesis Mechanisms

Executive Summary

D-(-)-Tartaric acid (CAS: 147-71-7) represents a critical "chiral pool" resource for high-precision asymmetric synthesis. While its enantiomer, L-(+)-tartaric acid, is abundant in nature (a byproduct of winemaking), the "unnatural" D-isomer is indispensable for drug development.[1] It grants researchers access to the mirror-image chemical space, allowing for the synthesis of non-natural enantiomers of bioactive compounds—a requirement for establishing Structure-Activity Relationships (SAR) and avoiding off-target toxicity in pharmaceutical candidates.

This guide details the mechanistic role of D-tartaric acid in ligand-accelerated catalysis (Sharpless Epoxidation), Lewis acid shielding (TADDOLs), and classical resolution, providing self-validating protocols for the bench scientist.

Part 1: The Chiral Scaffold & Stereochemical Control

Structural Properties

D-tartaric acid possesses a

-

Configuration:

-

Optical Rotation:

(c=20, H2O)[2] -

Role: Acts as a chiral scaffold that imposes a specific "handedness" on the metal center (e.g., Ti, Al) or creates a chiral cavity for host-guest chemistry.

The "Unnatural" Advantage

In drug development, if a synthetic route using L-tartrate yields the

Part 2: Ligand-Accelerated Catalysis (The Sharpless Paradigm)

The Sharpless Asymmetric Epoxidation (SAE) is the definitive application of tartrate esters. The mechanism relies on ligand-accelerated catalysis , where the titanium-tartrate complex is significantly more active than the titanium alkoxide alone.

Mechanism of Action

When D-(-)-diethyl tartrate (D-DET) is mixed with Titanium(IV) isopropoxide, it forms a dimeric complex

-

Dimer Formation: The tartrate hydroxyl groups bind to Ti, displacing isopropoxide ligands. The

symmetry of the tartrate creates a chiral pocket. -

Substrate Binding: The allylic alcohol and tert-butyl hydroperoxide (TBHP) coordinate to the Ti center.

-

Oxygen Transfer: The D-tartrate ligand dictates the geometry, forcing the oxidant to attack from a specific face of the alkene.

The Mnemonic (D-isomer specific): For D-(-)-tartrate, oxygen delivery occurs from the top face when the allylic alcohol is drawn with the alkene horizontal and the hydroxyl group at the bottom right.

Visualization: Catalytic Cycle & Stereochemical Outcome

Figure 1: Catalytic cycle of Sharpless Epoxidation using D-DET. The dimer is the active species.

Experimental Protocol: Asymmetric Epoxidation of Geraniol

Objective: Synthesis of (2S, 3S)-epoxygeraniol using D-(-)-DET.

-

Catalyst Preparation:

-

In a flame-dried flask under

, add dry DCM (100 mL) and 4Å molecular sieves (activated). -

Add Ti(OiPr)4 (1.0 equiv) and D-(-)-diethyl tartrate (1.2 equiv).

-

Critical Checkpoint: Stir at -20°C for 20 min. The solution should remain clear/pale yellow. Turbidity indicates moisture contamination (abort and restart).

-

-

Oxidant Addition:

-

Add TBHP (2.0 equiv, in decane) dropwise. Stir 30 min to "age" the catalyst.

-

-

Substrate Addition:

-

Add Geraniol (1.0 equiv) dropwise at -20°C.

-

Maintain temperature strictly between -20°C and -25°C.

-

Causality: Higher temperatures degrade enantiomeric excess (ee) due to the background reaction (uncatalyzed epoxidation).

-

-

Quench & Workup:

-

Quench with aqueous tartaric acid/FeSO4 solution (to destroy excess peroxide).

-

Check ee% via Chiral HPLC (Chiralcel OD column).

-

Part 3: TADDOLs – Lewis Acid Shielding

TADDOLs (Tetraaryl-1,3-dioxolane-4,5-dimethanols) are derived from tartrates and serve as powerful ligands for Lewis acids (Ti, Mg) in Diels-Alder reactions and nucleophilic additions.

Synthesis from D-Tartaric Acid

The synthesis involves protecting the diol as an acetonide, followed by a Grignard addition to the ester groups. Using D-tartrate yields the

Mechanism: The "Propeller" Effect

In a Ti-TADDOL complex, the bulky aryl groups (e.g., phenyl, naphthyl) arrange themselves in a propeller-like conformation. This creates a deep chiral cleft. The substrate binds to the metal, and the TADDOL aryl groups physically block one face of the substrate, forcing the nucleophile to attack from the exposed face.

Visualization: TADDOL Synthesis Workflow

Figure 2: Synthetic route to (S,S)-TADDOL from D-tartrate.

Part 4: Classical Resolution & Diastereomeric Salts

While catalytic methods are elegant, industrial synthesis often relies on the robustness of diastereomeric salt crystallization . D-tartaric acid is a primary resolving agent for racemic amines.

The Thermodynamic Principle

Enantiomers have identical physical properties. Reacting a racemic amine (

-

n-Salt: (

)-amine -

p-Salt: (

)-amine

These salts have different lattice energies and solubilities. By manipulating solvent polarity (e.g., Ethanol/Water ratios), one salt precipitates while the other remains in solution.

Comparative Efficiency Table

| Resolving Agent | Configuration | Target Racemate | Typical Yield | Mechanism |

| D-(-)-Tartaric Acid | (2S, 3S) | Racemic Amines | 35-45% (theoretical 50%) | Solubility difference of diastereomeric salts |

| L-(+)-Tartaric Acid | (2R, 3R) | Racemic Amines | 35-45% | Accesses opposite enantiomer of amine |

| Dibenzoyl-D-tartaric acid | (2S, 3S) | Weak Bases | 30-40% | Enhanced crystallinity via pi-stacking |

Protocol: Resolution of rac-1-Phenylethylamine

Objective: Isolate (S)-1-phenylethylamine using D-tartaric acid.

-

Salt Formation: Dissolve D-(-)-tartaric acid (1.0 equiv) in hot methanol. Add rac-1-phenylethylamine (1.0 equiv) slowly.

-

Crystallization: Cool slowly to room temperature, then to 4°C. The (

)-amine -

Filtration & Wash: Filter the crystals. Wash with cold methanol.

-

Liberation: Suspend the salt in water and treat with 2M NaOH. Extract the free amine with ether.

-

Self-Validation: Measure optical rotation. If

is lower than literature, recrystallize the salt before liberation.

References

-

Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. Link

-

Seebach, D., et al. (1995). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. Journal of Organic Chemistry, 60(6), 1788–1803. Link

-

Gawronski, J., & Gawronska, K. (1998). Tartaric acid and its derivatives: A versatile chiral scaffold.[4][5][6] Tartaric Acid in Asymmetric Synthesis.

-

Finn, M. G., & Sharpless, K. B. (1991). Mechanism of asymmetric epoxidation. 2. Catalyst structure.[7][8] Journal of the American Chemical Society, 113(1), 113–126. Link

-

Sigma-Aldrich. (2024). D-(-)-Tartaric acid Product Specification & Properties. Link[2]

Sources

- 1. mdpi.com [mdpi.com]

- 2. D- (-)-Tartaric acid ReagentPlus , 99 147-71-7 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and applications of tartaric acid in asymmetric catalysis | Deep Science Publishing [deepscienceresearch.com]

- 6. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistnotes.com [chemistnotes.com]

- 8. Design, synthesis, and application of tartaric acid derived N-spiro quaternary ammonium salts as chiral phase-transfer catalysts - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Stereochemical & Functional Divergence of Meso- vs. D-Tartaric Acid

[1]

Executive Summary

In pharmaceutical process development, the distinction between meso-tartaric acid and D-tartaric acid (naturally occurring L-(+)-tartaric acid) is not merely academic—it is a determinant of yield, purity, and regulatory compliance.[1] While D-tartaric acid is a privileged chiral pool reagent used extensively for the resolution of racemic amines, meso-tartaric acid is an achiral diastereomer often encountered as a process impurity.[1] This guide delineates the physicochemical boundaries between these isomers, explains the mechanistic failure of meso-compounds in chiral resolution, and provides validated protocols for their separation and analysis.

Stereochemical Fundamentals & Nomenclature

The nomenclature of tartaric acid is historically fraught with ambiguity. To ensure data integrity, we must anchor our definitions in absolute configuration (Cahn-Ingold-Prelog).[1]

The Isomer Hierarchy

Tartaric acid (2,3-dihydroxybutanedioic acid) possesses two chiral centers.[1][2][3]

-

D-Tartaric Acid (Natural): Historically denoted as "d-" for dextrorotatory (+).[1][4] In the Fischer-Rosanoff convention, this is actually L-(+)-tartaric acid .[1]

-

IUPAC:

-2,3-dihydroxybutanedioic acid.[1] -

Symmetry:

axis of symmetry. Chiral.

-

CRITICAL NOMENCLATURE ALERT: In older literature and some catalogs, small "d" refers to optical rotation (+).[1] Capital "D" refers to the glyceraldehyde lineage.

Natural Tartaric Acid =

rotation = L -configuration (Fischer) =(IUPAC). [1] * Unnatural Tartaric Acid = rotation = D -configuration (Fischer) = (IUPAC). [1] * Meso = Optically Inactive = . [1][3] For the remainder of this guide, "D-Tartaric Acid" refers to the natural, dextrorotatory

isomer commonly used in industry.

Visualization of Stereochemical Relationships

The following diagram illustrates the symmetry operations distinguishing these forms.

Figure 1: Stereochemical relationships.[1][2][3][4][5] Note that Meso is a diastereomer to both enantiomers, leading to distinct physical properties.

Physicochemical Characterization

The utility of D-tartaric acid in resolution stems from its distinct crystal lattice properties compared to the meso form.

Table 1: Comparative Physical Properties

| Property | D-Tartaric Acid | Meso-Tartaric Acid | Significance in Processing |

| Optical Rotation | Polarimetry is the primary ID test.[1] | ||

| Melting Point | Lower MP of meso indicates weaker lattice energy.[1] | ||

| Solubility ( | Solubility differences drive impurity purging.[1] | ||

| pKa Values ( | Meso is a weaker acid; affects salt formation pH.[1] | ||

| Crystal Density | Affects filtration kinetics.[1] |

Data Source: CRC Handbook of Chemistry and Physics; Merck Index.

Application in Chiral Resolution

This is the core operational difference. D-tartaric acid is a resolving agent ; meso-tartaric acid is useless for this purpose.[1]

The Mechanism of Discrimination

When a racemic amine (

These are diastereomers .[1][3][6] They have different lattice energies, solubilities, and crystallization kinetics, allowing separation by fractional crystallization.

Why Meso Fails: If you react the same racemic amine with meso-tartaric acid, you form:

Because meso-tartaric acid possesses a plane of symmetry, the resulting salts are enantiomeric to each other (assuming the amine is the only other chiral source). Enantiomers have identical solubility in achiral solvents. Separation is thermodynamically impossible via standard crystallization.[1]

Workflow: Chiral Resolution Failure Mode

The following diagram details the decision logic and failure points.

Figure 2: Mechanistic comparison of resolution capability. Meso-tartaric acid fails to create the necessary diastereomeric relationship.

Experimental Protocols

Protocol: Detection of Meso-Impurity in D-Tartaric Acid (HPLC)

Meso-tartaric acid is a common impurity in synthetic tartaric acid or thermally stressed natural samples.[1] Standard C18 columns cannot separate these isomers.[1]

Method Principle: Ligand-exchange chromatography using copper(II) complexes, which form transient diastereomeric complexes with the tartrates.[1]

-

Instrument: HPLC with UV/Vis detector (or RI).

-

Column: Phenomenex Rezex ROA-Organic Acid or Chirex 3126 (D-Penicillamine).[1]

-

Mobile Phase:

in Water (pH adjusted to 3.5 with -

Flow Rate:

. -

Wavelength:

(detecting the Copper-Carboxylate complex).[1] -

Temperature:

.

Procedure:

-

Sample Prep: Dissolve

of the tartaric acid sample in -

Injection: Inject

.[1] -

Elution Order: typically Meso elutes before the D/L enantiomers due to steric hindrance preventing strong complexation with the stationary phase ligand.

-

Acceptance: For pharma-grade resolving agents, meso content should be

.[1]

Protocol: Classical Resolution of ( )- -Methylbenzylamine

Demonstrating the utility of D-Tartaric Acid.

-

Stoichiometry: Calculate

molar equivalent of -

Solvent Selection: Methanol is preferred.[1] Solubility of the diastereomeric salts differs significantly in MeOH.

-

Dissolution:

-

Dissolve

( -

Dissolve

(+)-tartaric acid in

-

-

Mixing: Add the acid solution to the amine solution slowly with stirring.

-

Crystallization: Heat the mixture to reflux (

) to ensure total dissolution, then allow to cool slowly to Room Temperature over 4 hours.-

Scientific Note: Rapid cooling traps the more soluble diastereomer in the lattice (occlusion). Slow cooling allows the thermodynamic product (less soluble salt) to exclude the impurity.

-

-

Filtration: Collect the crystals. This is typically the

-amine -

Liberation: Suspend crystals in water, basify with

to

Synthesis & Impurity Profiling

Why does meso-tartaric acid appear in your supply chain?

-

Natural Source (Wine): High purity

. Meso is negligible unless the material was subjected to high heat ( -

Synthetic Source (Maleic Anhydride):

References

-

IUPAC Nomenclature of Organic Chemistry. "R/S System for Chiral Centers." International Union of Pure and Applied Chemistry. Link

-

Pasteur, L. (1848).[1] "Mémoire sur la relation qui peut exister entre la forme cristalline et la composition chimique, et sur la cause de la polarisation rotatoire." Comptes Rendus de l'Académie des Sciences. (Foundational text on tartrate resolution).

-

Sigma-Aldrich (Merck). "Tartaric Acid Isomers: Physical Properties and Safety Data."[1] Merck Index Online.[1] Link

-

Kozma, D. (2001).[1] CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.[1] (Authoritative text on using D-tartaric acid for resolution).

-

PubChem. "Meso-Tartaric Acid Compound Summary."[1] National Library of Medicine. Link